3-(4-Bromothiophen-3-yl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(4-Bromothiophen-3-yl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H9BrClNOS and a molecular weight of 270.57. It is a member of the azetidine family, which is known for its four-membered ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Bromothiophen-3-yl)azetidin-3-ol;hydrochloride typically involves the reaction of 4-bromothiophene with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane or ethanol . The product is then purified through crystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
3-(4-Bromothiophen-3-yl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
3-(4-Bromothiophen-3-yl)azetidin-3-ol;hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromothiophen-3-yl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Bromothiophen-3-yl)azetidin-3-ol;hydrochloride can be compared with other azetidine derivatives, such as:
3-(4-Chlorothiophen-3-yl)azetidin-3-ol: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorothiophen-3-yl)azetidin-3-ol: Contains a fluorine atom instead of bromine.
3-(4-Methylthiophen-3-yl)azetidin-3-ol: Has a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the thiophene ring.
Properties
IUPAC Name |
3-(4-bromothiophen-3-yl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS.ClH/c8-6-2-11-1-5(6)7(10)3-9-4-7;/h1-2,9-10H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOXXHRPYYRWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CSC=C2Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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